molecular formula C14H19NO3 B4729947 3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B4729947
M. Wt: 249.30 g/mol
InChI Key: QNADQFDUUBZQAX-UHFFFAOYSA-N
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Description

3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound with the molecular formula C14H19NO3 It is a benzamide derivative featuring an ethoxy group and a tetrahydrofuran-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-carboxy-N-(tetrahydrofuran-2-ylmethyl)benzamide.

    Reduction: Formation of 3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The tetrahydrofuran-2-ylmethyl group can enhance the compound’s binding affinity and specificity, while the ethoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(tetrahydrofuran-2-ylmethyl)amino)ethylbenzamide
  • 2-phenyl-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide

Uniqueness

3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of both an ethoxy group and a tetrahydrofuran-2-ylmethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial significance.

Properties

IUPAC Name

3-ethoxy-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-17-12-6-3-5-11(9-12)14(16)15-10-13-7-4-8-18-13/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNADQFDUUBZQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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